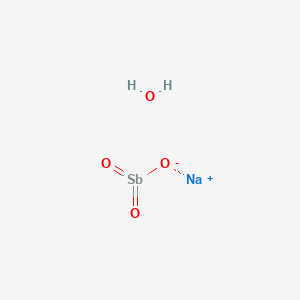
Sodium antimonate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium antimonate monohydrate is a chemical compound with the formula NaSb(OH)₆. It is composed of sodium, antimony, oxygen, and hydrogen atoms. This compound is known for its applications in various industrial processes and scientific research. It is often used as a flame retardant and in the production of certain types of glass and ceramics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium antimonate monohydrate can be synthesized through the oxidation of antimony trioxide (Sb₂O₃) in an alkaline medium. One common method involves pressure oxidation in a sodium hydroxide (NaOH) solution. The reaction conditions typically include an oxygen partial pressure of 2 MPa, a reaction time of 2 hours, and a stirring speed of 1000 rpm .
Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic air oxidation method. This involves the selective formation of sodium antimonate from an antimony residue in a Na₂S-NaOH leaching solution. The process achieves high leaching efficiency of antimony, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium antimonate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .
Scientific Research Applications
Sodium antimonate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for other antimony compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Medicine: this compound is being explored for its therapeutic potential in treating diseases such as leishmaniasis and certain types of cancer
Industry: It is used in the production of flame retardants, glass, and ceramics.
Mechanism of Action
The mechanism of action of sodium antimonate monohydrate involves its interaction with molecular targets and pathways within biological systems. In the context of antimony-based drugs, it is believed to interfere with the metabolism of parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as enzyme activity and DNA synthesis .
Comparison with Similar Compounds
Sodium pyroantimonate (Na₃SbO₄): Similar in composition but differs in its structural and chemical properties.
Potassium antimonate (KSb(OH)₆): Shares similar applications but has different solubility and reactivity characteristics.
Calcium antimonate (Ca₂Sb₂O₇): Used in similar industrial applications but has distinct physical properties.
Uniqueness: Sodium antimonate monohydrate is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for both research and industrial purposes .
Properties
CAS No. |
30718-75-3 |
|---|---|
Molecular Formula |
H2NaO4Sb |
Molecular Weight |
210.76 g/mol |
IUPAC Name |
sodium;oxido(dioxo)-λ5-stibane;hydrate |
InChI |
InChI=1S/Na.H2O.3O.Sb/h;1H2;;;;/q+1;;;;-1; |
InChI Key |
OFYMLSAOFKFRCI-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][Sb](=O)=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















